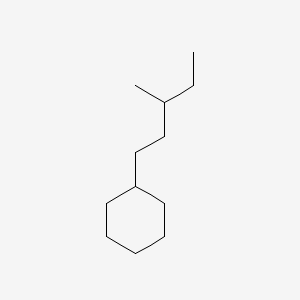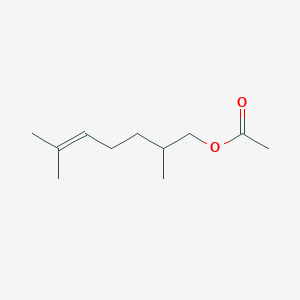
2,6-Dimethylhept-5-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylhept-5-enyl acetate is an organic compound with the molecular formula C11H20O2. It is a derivative of heptenyl acetate and is characterized by the presence of two methyl groups at the 2nd and 6th positions of the hept-5-enyl chain. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylhept-5-enyl acetate can be synthesized through various methods. One common method involves the esterification of 2,6-dimethylhept-5-en-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
Industrial production of this compound often involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal (citral) in the presence of an oxidizing agent like hydrogen peroxide or potassium peroxymonosulfate. This process results in the formation of the corresponding ester, which can then be purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylhept-5-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions
Major Products Formed
Oxidation: 2,6-Dimethylhept-5-en-1-al or 2,6-dimethylheptanoic acid.
Reduction: 2,6-Dimethylhept-5-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
2,6-Dimethylhept-5-enyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma .
Mechanism of Action
The mechanism of action of 2,6-dimethylhept-5-enyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-5-heptenal: Similar structure but with an aldehyde group instead of an acetate group.
3,7-Dimethylocta-2,6-dienal (Citral): A precursor in the synthesis of 2,6-dimethylhept-5-enyl acetate.
2,6-Dimethylheptanoic acid: An oxidation product of this compound
Uniqueness
This compound is unique due to its specific structural features, which contribute to its distinct aroma and chemical reactivity. Its dual methyl groups and unsaturated chain make it a valuable compound in various applications, particularly in the fragrance and flavor industries .
Properties
CAS No. |
51979-48-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2,6-dimethylhept-5-enyl acetate |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)8-13-11(4)12/h6,10H,5,7-8H2,1-4H3 |
InChI Key |
CFBVAIAOJMGBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


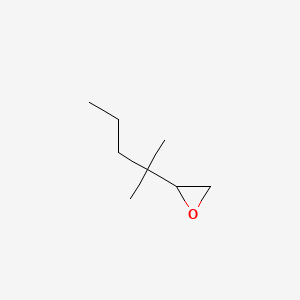

![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)
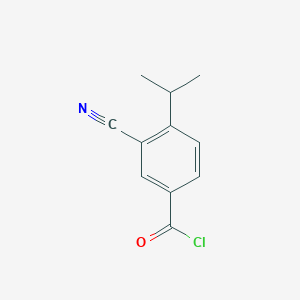

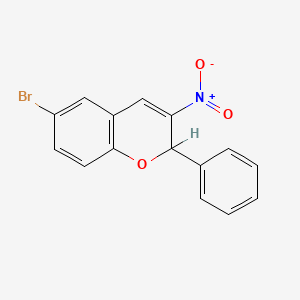

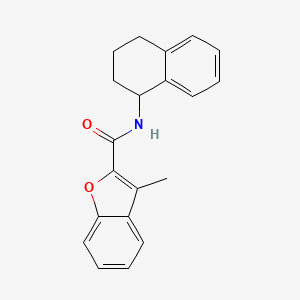
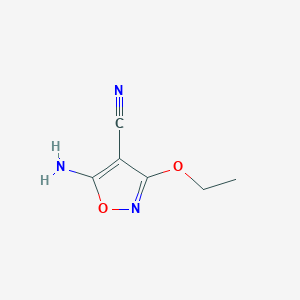
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
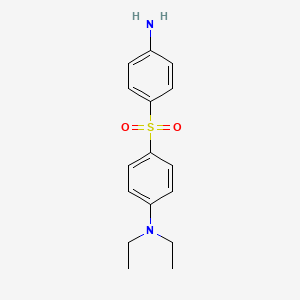
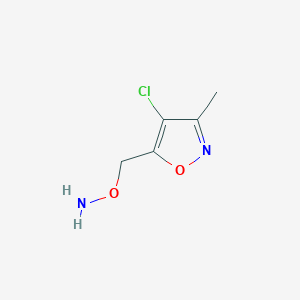
![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)
